![molecular formula C13H7ClF2O2 B2695086 2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde CAS No. 1986678-46-9](/img/structure/B2695086.png)
2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde, also known as DFBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFBA is a member of the benzaldehyde family and has a molecular formula of C14H8ClF2O2.
Scientific Research Applications
Organic Synthesis and Catalysis
One application area is in the field of organic synthesis, where benzaldehydes serve as key intermediates. For example, a study by Chen et al. (2017) discusses the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, using a transient directing group. This methodology could potentially be applied to derivatives like 2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde for the synthesis of ortho-hydroxylated products, which are valuable in pharmaceuticals and agrochemicals (Chen, Ozturk, & Sorensen, 2017).
Material Science and Catalysis
In material science, benzaldehydes are utilized in the preparation of complex molecules and materials. Sharma et al. (2012) describe the use of a sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde, a reaction that underscores the importance of benzaldehydes in synthesizing intermediates for fragrances and flavors (Sharma, Soni, & Dalai, 2012).
Environmental Applications
Moreover, benzaldehydes have been explored for environmental applications. Bokare and Choi (2010) investigated the oxidative degradation of organic pollutants using a chromate-induced activation of hydrogen peroxide, a process that could potentially involve benzaldehyde derivatives in pollutant detection or degradation strategies (Bokare & Choi, 2010).
Analytical Chemistry
In analytical chemistry, benzaldehydes are used as derivatization agents. Gatti et al. (1997) explored the HPLC-fluorescence determination of chlorophenols using a fluorogenic labelling reagent, demonstrating the role of benzaldehyde derivatives in enhancing detection sensitivity (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Advanced Materials
Furthermore, the synthesis and optical properties of materials, such as aluminum and zinc quinolates, have been studied by Barberis and Mikroyannidis (2006), where benzaldehyde derivatives played a crucial role in developing materials with enhanced thermal stability and optical properties (Barberis & Mikroyannidis, 2006).
properties
IUPAC Name |
2-chloro-4-(2,4-difluorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-11-6-10(3-1-8(11)7-17)18-13-4-2-9(15)5-12(13)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHAYGSIHIWILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)F)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.